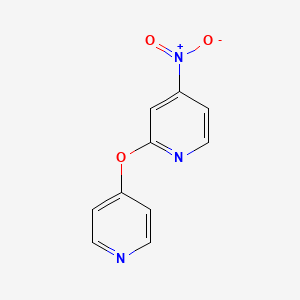
4-Nitro-2-(pyridin-4-yloxy)pyridine
概要
説明
4-Nitro-2-(pyridin-4-yloxy)pyridine is an organic compound with the molecular formula C10H7N3O3 This compound features a nitro group and a pyridin-4-yloxy substituent attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(pyridin-4-yloxy)pyridine typically involves the following steps:
Nitration of 2-hydroxypyridine: The starting material, 2-hydroxypyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position, yielding 4-nitro-2-hydroxypyridine.
Etherification: The 4-nitro-2-hydroxypyridine is then reacted with 4-chloropyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This step forms the ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the reaction efficiency and scalability.
化学反応の分析
Types of Reactions
4-Nitro-2-(pyridin-4-yloxy)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions, potentially leading to the formation of pyridine N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-Amino-2-(pyridin-4-yloxy)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Pyridine N-oxide derivatives.
科学的研究の応用
4-Nitro-2-(pyridin-4-yloxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its ability to undergo specific reactions.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism by which 4-Nitro-2-(pyridin-4-yloxy)pyridine exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-Nitropyridine: Lacks the pyridin-4-yloxy substituent, making it less versatile in chemical reactions.
2-(Pyridin-4-yloxy)pyridine: Lacks the nitro group, which reduces its reactivity in certain types of chemical reactions.
4-Amino-2-(pyridin-4-yloxy)pyridine:
Uniqueness
4-Nitro-2-(pyridin-4-yloxy)pyridine is unique due to the presence of both a nitro group and a pyridin-4-yloxy substituent. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
特性
IUPAC Name |
4-nitro-2-pyridin-4-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-13(15)8-1-6-12-10(7-8)16-9-2-4-11-5-3-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDONDSHUUBZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OC2=NC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















